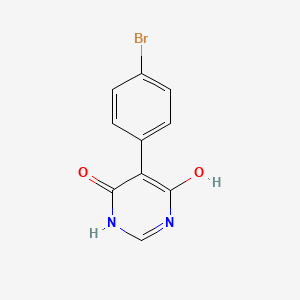

5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUMVXYVNAISNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CNC2=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249021 | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706811-25-8 | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706811-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-4,6-dihydroxpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one (CAS: 706811-25-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key chemical intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document delves into its chemical properties, synthesis, characterization, and its pivotal role in pharmaceutical manufacturing, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound is a pyrimidinone derivative with the chemical formula C₁₀H₇BrN₂O₂ and a molecular weight of approximately 267.08 g/mol .[1] It is also commonly referred to by its tautomeric name, 5-(4-bromophenyl)pyrimidine-4,6-diol.[1][2] The presence of the bromophenyl group and the hydroxypyrimidinone core makes it a valuable building block in medicinal chemistry.[2]

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the keto-enol forms: this compound and 5-(4-bromophenyl)pyrimidine-4,6-diol. The keto form is generally more stable for pyrimidinone structures.[3][4][5][6] This equilibrium is a crucial consideration in its reactivity and characterization.

Tautomeric Forms of the Compound

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 706811-25-8 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |

| Molecular Weight | 267.08 g/mol | [1] |

| Appearance | White to light-yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage | 4°C, sealed storage, away from moisture | [1] |

| Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol | [1][2] |

Synthesis and Manufacturing Context

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension.[2] The synthesis of this intermediate is a critical step in the overall manufacturing process of the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

A common and efficient synthetic route to this compound starts from the commercially available methyl 2-(4-bromophenyl)acetate.[7][8] The process involves a two-step sequence: a condensation reaction to form a malonate derivative, followed by a cyclization reaction to yield the pyrimidinediol.

Synthetic Route to this compound

Caption: Overview of the synthetic pathway.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol, adapted from published literature.[7][8]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

To a suspension of sodium hydride (2.71 mol) in anhydrous tetrahydrofuran (THF, 1000 mL) at room temperature, add a solution of methyl 2-(4-bromophenyl)acetate (0.9 mol) in THF (400 mL) dropwise. Maintain the temperature between 25-27°C during the addition.

-

After the addition is complete, stir the reaction mixture for 14 hours at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add dimethyl carbonate (1.35 mol).

-

Allow the mixture to warm to room temperature and then heat at reflux for 3.5 hours.

-

Cool the reaction mixture and quench with a solution of citric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dimethyl 2-(4-bromophenyl)malonate as a yellow oil.

Step 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

-

To a solution of sodium methoxide (prepared from 0.4 mol of sodium in 400 mL of methanol), add dimethyl 2-(4-bromophenyl)malonate (0.2 mol) and formamidine hydrochloride (0.2 mol).

-

Heat the reaction mixture at reflux for 12 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a citric acid solution, leading to the precipitation of a solid.

-

Filter the solid, wash with water, and then with cyclohexane.

-

Dry the solid to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid.

Characterization and Analytical Profile

Thorough characterization is essential to ensure the purity and identity of this compound for its use in pharmaceutical synthesis.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the compound.

-

Expected Mass: The monoisotopic mass is 265.9691 g/mol .

-

Observed Mass: In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as the protonated molecule [M+H]⁺. Published data reports an m/z of 269.0 for [M+H]⁺.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic protons of the bromophenyl ring, likely appearing as two doublets in the aromatic region.

-

A singlet for the proton at the C2 position of the pyrimidine ring.

-

Broad signals for the hydroxyl and amine protons, which may be exchangeable with D₂O.

For the subsequent product in the Macitentan synthesis, 5-(4-bromophenyl)-4,6-dichloropyrimidine, the reported ¹H NMR (300 MHz, DMSO-d₆) shows signals at δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), and 7.39 (d, J = 8.5 Hz, 2H, Ar-H).[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this intermediate. A typical HPLC analysis would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The purity is determined by the area percentage of the main peak. For pharmaceutical applications, a purity of ≥98% is generally required.[2]

Application in Drug Development: The Macitentan Case Study

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Macitentan.[2]

From Intermediate to API: A Multi-step Transformation

The synthesis of Macitentan from this intermediate involves several key transformations:

-

Chlorination: The hydroxyl groups of the pyrimidinediol are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.[8]

-

Nucleophilic Substitution: The dichloropyrimidine then undergoes sequential nucleophilic aromatic substitution reactions to introduce the side chains of the Macitentan molecule.

Role in Macitentan Synthesis

Caption: The pivotal role of the title compound in Macitentan synthesis.

Biological Activity and Toxicological Profile

There is a lack of publicly available data on the intrinsic biological activity or toxicological profile of this compound. Its primary role in the scientific literature is that of a chemical intermediate. As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Conclusion and Future Perspectives

This compound is a well-established and critical intermediate in the synthesis of the important therapeutic agent Macitentan. Its efficient synthesis and high purity are paramount to the successful manufacturing of the final drug product. While its own biological properties have not been extensively explored, its value as a synthetic building block is undeniable. Future research may focus on optimizing its synthesis to improve yield and reduce environmental impact, or potentially explore its utility in the synthesis of other novel pyrimidinone-based therapeutic agents.

References

- Wang, L., et al. (2015). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Wang, L., et al. (2015). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol: A Key Intermediate for Macitentan Synthesis. Pharmaexcipients.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Klapoetke, T. M. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][8][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C, 64(11), o590-o594.

- Yuan, G. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism.

- Khan Academy. (n.d.). Keto-enol tautomerism.

- The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube.

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

- Arctom. (n.d.). CAS NO. 706811-25-8 | this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. innospk.com [innospk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: Properties, Synthesis, and Application in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore a plausible and detailed synthetic protocol grounded in established chemical principles, and contextualize its significance as a crucial intermediate in the synthesis of advanced therapeutics, such as the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's structure, synthesis, and application.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development. This section details the nomenclature, structural features, and key physicochemical parameters of this compound.

Nomenclature and Chemical Identifiers

The compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in chemical literature and databases.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 5-(4-bromophenyl)-pyrimidine-4,6-diol, 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone[1][3][6][7][8]

Molecular Structure and Tautomerism

The molecular structure consists of a pyrimidinone core substituted at the 5-position with a 4-bromophenyl group. A critical feature of this molecule is its capacity for keto-enol tautomerism. The "hydroxypyrimidinone" and the "pyrimidinediol" nomenclature reflect these two predominant tautomeric forms.[1][7][8] This equilibrium is significant as it can influence the molecule's reactivity and its interactions with biological targets.

The predominant tautomers can be visualized as follows:

Caption: Keto-enol tautomerism of the title compound.

Molecular Formula and Weight

The elemental composition of the molecule dictates its exact mass, a fundamental parameter for quantitative analysis and reaction stoichiometry.

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties, including computationally predicted values, are summarized below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 706811-25-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1][2][3][7] |

| Molecular Weight | 267.08 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [8] |

| SMILES | O=C1C(=C(O)N=CN1)C2=CC=C(Br)C=C2 | [7] |

| InChIKey | PIUMVXYVNAISNG-UHFFFAOYSA-N | [7][8] |

| TPSA (Topological Polar Surface Area) | 58.53 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.2174 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidinones is a well-established field in heterocyclic chemistry. The following protocol is a robust, literature-informed approach for the preparation of this compound.

Retrosynthetic Strategy

The core pyrimidine ring is typically constructed via a condensation reaction. A logical retrosynthetic disconnection involves breaking the bonds formed between the N1-C6/C5-C4 fragment and the N3-C4/C2-N1 fragment. This leads back to diethyl 2-(4-bromophenyl)malonate and formamidine as plausible starting materials. This approach is a classic example of a [3+3] cycloaddition strategy for pyrimidine synthesis.

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol

This protocol describes the condensation of diethyl 2-(4-bromophenyl)malonate with formamidine acetate using a strong base.

Causality: Sodium ethoxide is chosen as the base to deprotonate the active methylene group of the malonate, forming a nucleophilic enolate. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted transesterification side reactions. Formamidine serves as the N-C-N source to form the pyrimidine ring. An acidic workup is required to neutralize the reaction mixture and precipitate the final product.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Base Addition: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reactant Addition: To the resulting sodium ethoxide solution, add diethyl 2-(4-bromophenyl)malonate (15.8 g, 50 mmol) followed by formamidine acetate (5.2 g, 50 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL).

-

Precipitation: Acidify the aqueous solution to pH 5-6 using concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure this compound.

This self-validating protocol requires confirmation of the final product's identity and purity, as detailed in the next section.

Spectroscopic Characterization: A Self-Validating System

To ensure the trustworthiness of the synthesis, the identity and purity of the final compound must be unequivocally confirmed. Standard spectroscopic methods provide a fingerprint of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the aromatic protons of the bromophenyl ring (typically two doublets in the 7.5-7.8 ppm region) and a singlet for the proton at the C2 position of the pyrimidine ring (around 8.0-8.5 ppm). Exchangeable protons (N-H and O-H) will appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all 10 carbon atoms. Key signals would include those for the carbonyl carbon (C4, ~160-170 ppm), the hydroxyl-bearing carbon (C6, ~155-165 ppm), and the carbons of the bromophenyl ring, including the carbon attached to bromine (C-Br, ~120-125 ppm).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z [M+H]⁺ = 267.0 and 269.0 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) in an approximate 1:1 ratio.

Application in Drug Discovery: The Case of Macitentan

This compound is not just a laboratory chemical; it is a vital intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension.[9] Its structure forms the core scaffold upon which further complexity is built to achieve high-potency receptor binding.

The synthesis of Macitentan involves the sequential modification of the two hydroxyl/keto groups on the pyrimidine ring.[9] This highlights the strategic importance of our title compound as the foundational building block.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 706811-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 706811-25-8 [sigmaaldrich.com]

- 5. CAS 706811-25-8 | this compound - Synblock [synblock.com]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. CAS 706811-25-8: 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimid… [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a crucial intermediate in the development of various pharmacologically active molecules. The document details the strategic approach to its synthesis, focusing on a robust and well-documented pathway. It offers in-depth, step-by-step protocols, mechanistic insights, and critical analysis of experimental choices, designed to be a valuable resource for researchers in organic and medicinal chemistry.

Introduction: Significance and Synthetic Strategy

This compound, also known by its tautomeric form 5-(4-bromophenyl)pyrimidine-4,6-diol, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structure serves as a key building block for more complex molecules, including potent antagonists for receptors implicated in various diseases.[3] The presence of the bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, while the pyrimidine core is a common scaffold in a wide array of bioactive compounds.[4][5]

The synthesis of this pyrimidinone derivative is most effectively achieved through a convergent strategy. The core principle of this approach involves the construction of the pyrimidine ring by condensing a substituted 1,3-dicarbonyl compound with a suitable source for the N-C-N fragment of the ring. Specifically, this guide will focus on a widely applicable method that begins with the synthesis of a substituted malonic ester, diethyl 2-(4-bromophenyl)malonate, followed by its cyclization with formamidine. This pathway is favored due to the accessibility of the starting materials and the generally high yields of the individual steps.

Retrosynthetic Analysis and Overall Pathway

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-N bonds of the pyrimidine ring, leading back to a substituted malonic ester and a C1 N-C-N synthon. This approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis of the target compound.

Following this analysis, the forward synthesis is designed in two primary stages:

-

Preparation of Diethyl 2-(4-bromophenyl)malonate: This key intermediate is synthesized starting from p-bromophenylacetic acid.

-

Cyclization to form the Pyrimidinone Ring: The synthesized malonate is then reacted with formamidine hydrochloride in the presence of a base to yield the final product.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of Diethyl 2-(4-bromophenyl)malonate

The synthesis of the key malonate intermediate can be achieved through several routes. A common laboratory-scale preparation involves the arylation of diethyl malonate. However, direct arylation with aryl halides can be challenging due to their lower electrophilicity compared to alkyl halides.[6] Modern catalytic methods, such as copper-catalyzed arylation, have been developed to overcome this.[6] An alternative and often more scalable approach, described in patent literature, involves building the malonate from a substituted phenylacetic acid derivative.[7]

Protocol 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

This protocol is adapted from a method described for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, where the target of this guide is a key intermediate.[7]

Step 1.1: Esterification of p-Bromophenylacetic Acid

-

Reaction: p-Bromophenylacetic acid is converted to its methyl ester, methyl p-bromophenylacetate.

-

Reagents & Conditions:

-

p-Bromophenylacetic acid (1.0 equiv)

-

Methanol (solvent and reagent)

-

Solid acid catalyst (e.g., Amberlyst 15) or a strong mineral acid (e.g., H₂SO₄)

-

Reflux for 5-6 hours.[7]

-

-

Rationale: The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off. Methanol serves as both the solvent and the esterifying agent, driving the equilibrium towards the product.

-

Workup: After cooling, the catalyst is filtered, and the excess methanol is removed under reduced pressure. The crude ester is then used in the next step without extensive purification.

Step 1.2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

Reaction: Methyl p-bromophenylacetate is reacted with dimethyl carbonate in the presence of a strong base to form the malonate.

-

Reagents & Conditions:

-

Mechanism: This reaction proceeds via a Claisen-type condensation. The sodium methoxide deprotonates the α-carbon of the methyl p-bromophenylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide ion yields the desired dimethyl 2-(4-bromophenyl)malonate.

-

Workup: The reaction mixture is neutralized with an acid (e.g., citric acid solution), and the organic layer is separated, washed, dried, and concentrated to give the crude malonate.[8]

| Parameter | Value | Reference |

| Starting Material | p-Bromophenylacetic acid | [7] |

| Intermediate 1 | Methyl p-bromophenylacetate | [7] |

| Intermediate 2 | Dimethyl 2-(4-bromophenyl)malonate | [7][8] |

| Overall Yield (to malonate) | Not explicitly stated, but part of a high-yielding route. | [7] |

Stage 2: Cyclization to form this compound

This is the key ring-forming step where the pyrimidine core is constructed.

Protocol 2: Condensation of Dimethyl 2-(4-bromophenyl)malonate with Formamidine

-

Reaction: The synthesized malonate is cyclized with formamidine hydrochloride in the presence of a base.

-

Reagents & Conditions:

-

Dimethyl 2-(4-bromophenyl)malonate (1.0 equiv)

-

Formamidine hydrochloride (0.35-0.55 equiv relative to the initial ester)[7]

-

Sodium methoxide or another suitable base in a solvent like methanol.

-

The reaction is typically refluxed.

-

-

Mechanism: The base (sodium methoxide) serves two purposes: it neutralizes the formamidine hydrochloride to generate free formamidine, and it catalyzes the condensation reaction. The reaction proceeds through a sequence of nucleophilic additions and eliminations, ultimately leading to the formation of the thermodynamically stable pyrimidine ring.

-

Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., cyclohexane or water) and dried to afford the target compound as a solid.[8]

| Parameter | Value | Reference |

| Key Intermediate | Dimethyl 2-(4-bromophenyl)malonate | [8] |

| Cyclizing Agent | Formamidine hydrochloride | [7] |

| Product | This compound | [1][8][9] |

| Reported Melting Point | 178-180 °C (for a related diol intermediate) | [8] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |

| Molecular Weight | 267.08 g/mol | [1] |

Characterization

The structure of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, O-H, and N-H bonds.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of novel pharmaceuticals. The two-stage approach, involving the initial preparation of a substituted malonic ester followed by a base-catalyzed cyclization with formamidine, represents a reliable and efficient strategy. This guide has provided a detailed, technically grounded protocol, including insights into the underlying reaction mechanisms and experimental considerations. By following these procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- Vertex AI Search. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142.

- Various Authors. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online.

- Various Authors. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.

- Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing.

- Wikipedia. (n.d.). Diethyl phenylmalonate.

- Palmer, C. S., & McWherter, P. W. (n.d.). Malonic acid, bromo-, ethyl ester. Organic Syntheses Procedure.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- ChemScene. (n.d.). This compound.

- Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- BLDpharm. (n.d.). 706811-25-8|this compound.

- CymitQuimica. (n.d.). CAS 706811-25-8: 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.

- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 706811-25-8: 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimid… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 7. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. 706811-25-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: A Pivotal Intermediate in Modern Drug Synthesis

This guide provides a comprehensive technical overview of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, a key heterocyclic compound. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical characteristics, synthesis pathway, and its critical role as a precursor in the manufacture of advanced pharmaceuticals. We will explore the causal logic behind its synthetic route and its strategic importance in constructing complex active pharmaceutical ingredients (APIs).

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and development. This compound is recognized by several names and identifiers across chemical literature and databases, which can be a source of confusion. The compound exists in a tautomeric equilibrium with its diol form, leading to interchangeable nomenclature. The IUPAC name is a subject of debate among databases, with PubChem listing "5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one" as the official name, while the requested name is also widely used. For clarity, this guide will primarily use the name this compound and its common synonym, 5-(4-bromophenyl)pyrimidine-4,6-diol.[1][2]

A consolidated list of its primary identifiers is presented below for unambiguous reference.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | 5-(4-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one[1][2] |

| CAS Number | 706811-25-8[1][2][3][4] |

| Molecular Formula | C₁₀H₇BrN₂O₂[3][4] |

| Molecular Weight | 267.08 g/mol [3][4] |

| InChI Key | PIUMVXYVNAISNG-UHFFFAOYSA-N[1] |

| Common Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol, 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione, Macitentan Impurity 9[1][2][3][5] |

Strategic Importance in Pharmaceutical Synthesis

The significance of 5-(4-bromophenyl)pyrimidine-4,6-diol lies in its role as a crucial building block for the synthesis of Macitentan.[3] Macitentan is a potent, orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[3][6] The pyrimidine core of this intermediate forms the central scaffold of the final drug molecule.

The synthesis of Macitentan requires a highly functionalized pyrimidine ring. 5-(4-bromophenyl)pyrimidine-4,6-diol serves as the immediate precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key electrophilic intermediate.[1][4] The hydroxyl groups of the diol are readily converted into chlorine atoms using reagents like phosphorus oxychloride (POCl₃).[4][6] These chlorine atoms are then susceptible to sequential nucleophilic substitution, allowing for the precise and controlled construction of the complex side chains characteristic of Macitentan.[6][7] This strategic conversion is fundamental to the entire manufacturing process of the drug.

Synthesis Pathway: From Malonate to Pyrimidine Core

The formation of the 5-(4-bromophenyl)pyrimidine-4,6-diol core is a classic example of heterocyclic chemistry, involving a cyclocondensation reaction. The most common and industrially viable route begins with commercially available p-bromophenylacetic acid derivatives.[1][8] The overall workflow is a robust, multi-step process designed for scalability and efficiency.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for 5-(4-bromophenyl)pyrimidine-4,6-diol and its subsequent chlorination.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

The following protocol is a synthesized methodology based on established procedures described in the literature.[1][4][8]

Part A: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

Reaction Setup: To a suspension of sodium hydride (or sodium methoxide) in an anhydrous solvent like tetrahydrofuran (THF), add a solution of methyl 2-(4-bromophenyl)acetate dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The choice of a strong base is critical to deprotonate the α-carbon of the acetate, forming a nucleophilic enolate.

-

Carboxylation: Following the initial reaction, dimethyl carbonate is added. The acetate enolate attacks the electrophilic carbonyl carbon of the dimethyl carbonate.

-

Reaction Monitoring & Workup: The reaction is typically stirred for several hours (e.g., 14 hours) at room temperature.[4] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, typically with an acidic solution, and the product is extracted using an organic solvent like ethyl acetate.

-

Purification: The crude product is purified, often via recrystallization from a suitable solvent system (e.g., ethanol-acetone), to yield pure dimethyl 2-(4-bromophenyl)malonate as a solid.[4]

Part B: Cyclocondensation to form 5-(4-bromophenyl)pyrimidine-4,6-diol

-

Reaction Setup: The purified dimethyl 2-(4-bromophenyl)malonate is dissolved in a suitable solvent (e.g., methanol). A base, such as sodium methoxide, is added to facilitate the reaction.

-

Ring Formation: Formamidine (or its hydrochloride salt) is added to the reaction mixture. The malonate derivative undergoes a cyclocondensation reaction with formamidine, where the two nitrogen atoms of formamidine react with the two ester carbonyls of the malonate to form the six-membered pyrimidine ring. This is a classic and efficient method for constructing pyrimidine-dione systems.

-

Reaction & Workup: The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid (e.g., citric acid) to precipitate the product.[1]

-

Purification: The precipitated solid is collected by filtration, washed with water and then a non-polar solvent like cyclohexane to remove impurities, and dried to yield 5-(4-bromophenyl)pyrimidine-4,6-diol as a solid product.[1] A purity of ≥98.0% is typically required for pharmaceutical applications.[3]

Physicochemical Properties

Understanding the physicochemical properties of an intermediate is crucial for process optimization, handling, and storage. The data presented here are compiled from various chemical databases and supplier specifications.

| Property | Value / Description | Source |

| Appearance | White to off-white powder | [3] |

| Melting Point | 178-180 °C | [1] |

| Boiling Point (Predicted) | 429.6 ± 45.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 213.6 ± 28.7 °C | [3] |

| Topological Polar Surface Area (TPSA) | 58.53 Ų | [9] |

| LogP (Predicted) | 1.2174 | [9] |

| Storage Conditions | 2-8°C, sealed in a dry environment, away from moisture | [9][10] |

The presence of hydroxyl and amide-like groups contributes to its polar surface area and its ability to form hydrogen bonds, influencing its solubility and crystalline structure.[11] Its relatively high melting and boiling points suggest a stable crystalline lattice.

Conclusion and Future Outlook

This compound, or its tautomer 5-(4-bromophenyl)pyrimidine-4,6-diol, is more than just a chemical compound; it is an enabling molecule in the synthesis of life-saving therapeutics like Macitentan. Its well-defined synthesis, starting from readily available materials, makes it an economically viable and strategically essential intermediate for the pharmaceutical industry. The pyrimidine core it provides is a versatile scaffold, and while its primary current application is in Macitentan production, the potential for its use in the synthesis of other novel bioactive molecules remains an active area of interest in medicinal chemistry.[3] As research into pyrimidine-based drugs continues, the demand for high-purity, well-characterized intermediates like this will undoubtedly grow.

References

- 5-(4-Bromophenyl)pyrimidine-4,6-diol: A Key Intermediate for Macitentan Synthesis.

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.

- US Patent US10556871B1. Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].

- 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone | C10H7BrN2O2 | CID 54191439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. 706811-25-8|this compound|BLD Pharm [bldpharm.com]

- 11. CAS 706811-25-8: 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimid… [cymitquimica.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one (Compound ID: BPHP), a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] While BPHP's role as a synthetic precursor is established, a thorough understanding of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This document furnishes drug development professionals, researchers, and scientists with the foundational principles and detailed experimental protocols required to rigorously assess the solubility and stability of BPHP, ensuring data integrity and supporting regulatory compliance.

Introduction: The Critical Role of Physicochemical Characterization

This compound (BPHP) is a heterocyclic compound featuring a pyrimidinone core.[2] Its structure, characterized by a bromophenyl substituent and a hydroxyl group, suggests potential for biological activity and influences its chemical behavior.[2] The hydroxyl group, for instance, is anticipated to contribute to its solubility in polar solvents through hydrogen bonding.[2] As an intermediate in the synthesis of Macitentan, understanding the solubility and stability of BPHP is not merely an academic exercise.[1] Inconsistent solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities that may carry over to the final drug product.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them. By understanding the "why" behind the "how," researchers can better troubleshoot experimental hurdles and interpret data with a higher degree of confidence.

Compound Profile: this compound

A clear understanding of the fundamental properties of BPHP is the starting point for any experimental design.

| Property | Value | Source |

| CAS Number | 706811-25-8 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |

| Molecular Weight | 267.08 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Synonyms | 5-(4-bromophenyl)pyrimidine-4,6-diol | [3] |

Aqueous Solubility Assessment: A Two-Tiered Approach

Aqueous solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For a synthetic intermediate like BPHP, solubility dictates the choice of reaction solvents and purification methods. We will explore two key types of solubility measurements: kinetic and thermodynamic.

The "Why": Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when introduced into an aqueous buffer. This method is rapid and high-throughput, making it ideal for early-stage assessments. It reflects the solubility of the most rapidly precipitating form of the compound and is a good indicator of potential issues in high-concentration screening assays.

-

Thermodynamic Solubility , in contrast, represents the true equilibrium solubility. This is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period. This value is crucial for understanding the maximum achievable concentration in solution under stable conditions and is a key parameter for formulation development and process chemistry.

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment of BPHP.

Caption: Workflow for solubility assessment of BPHP.

Detailed Protocol: Kinetic Solubility Assay

Objective: To rapidly determine the solubility of BPHP from a DMSO stock solution in an aqueous buffer.

Materials:

-

BPHP solid sample

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of BPHP in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the BPHP stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Detection: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a UV-Vis plate reader at the λmax of BPHP.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or no significant loss of compound from the supernatant is observed compared to a blank.

Detailed Protocol: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of BPHP in an aqueous buffer.

Materials:

-

BPHP solid sample

-

Aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid BPHP to a vial containing a known volume of the aqueous buffer. Ensure that undissolved solid remains visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of BPHP using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration is the thermodynamic solubility of BPHP in the tested buffer.

Stability Assessment: Probing the Chemical Resilience of BPHP

Understanding the stability of BPHP is crucial for defining appropriate storage conditions and anticipating potential degradation pathways during synthesis and storage. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this assessment.

The "Why": Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage.[5] The purpose is to:

-

Identify potential degradants: This helps in the development of stability-indicating analytical methods.

-

Elucidate degradation pathways: Understanding how the molecule breaks down provides insights into its inherent chemical liabilities.

-

Inform formulation and packaging development: Knowledge of sensitivities to light, heat, or pH can guide the selection of appropriate protective measures.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting forced degradation studies on BPHP.

Sources

An In-depth Technical Guide to 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one: From Discovery to Application in Drug Synthesis

Introduction: The Unsung Hero of a Blockbuster Drug

In the landscape of medicinal chemistry, not all molecules of significance are the final, biologically active drugs. Many play a crucial, albeit behind-the-scenes, role as key intermediates in the synthesis of life-saving therapeutics. 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, also known by its tautomeric name 5-(4-bromophenyl)pyrimidine-4,6-diol, is a prime example of such a molecule. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to the creation of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] This guide provides a comprehensive technical overview of this pivotal compound, from its initial synthesis to its critical role as a building block in pharmaceutical manufacturing. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4][5][6]

Discovery and Historical Context: A Tale of Rational Drug Design

The history of this compound is not one of a serendipitous discovery of biological activity, but rather a product of a deliberate and rational drug design program. Its first documented synthesis and characterization arose from the medicinal chemistry efforts at Actelion Pharmaceuticals, which aimed to develop a successor to their first-in-class dual endothelin receptor antagonist, Bosentan. The goal was to create a new antagonist with an improved efficacy and safety profile.[7]

This research culminated in the discovery of Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide).[8][9][10] The core structure of Macitentan is built upon the 5-(4-bromophenyl)pyrimidine scaffold, making the efficient synthesis of its precursor, this compound, a critical step. The seminal 2012 paper in the Journal of Medicinal Chemistry by Bolli et al. detailed the discovery of Macitentan and, by extension, solidified the importance of this key pyrimidinone intermediate.[8][9]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield. The general approach involves the construction of a substituted malonate followed by a cyclization reaction to form the pyrimidine ring.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

This protocol is a synthesis of methodologies reported in the scientific literature.[11][12][13][14]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at room temperature, a solution of methyl 2-(4-bromophenyl)acetate in THF is added dropwise.

-

The reaction mixture is stirred for a specified period to ensure complete formation of the enolate.

-

Dimethyl carbonate is then added, and the mixture is heated to reflux for several hours.

-

After cooling, the reaction is quenched with an acidic solution (e.g., dilute hydrochloric acid) and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude dimethyl 2-(4-bromophenyl)malonate, which can be purified by recrystallization.

Step 2: Cyclization to form 5-(4-bromophenyl)pyrimidine-4,6-diol

-

A solution of sodium methoxide in methanol is prepared.

-

The dimethyl 2-(4-bromophenyl)malonate from the previous step is added to this solution.

-

Formamidine hydrochloride is then added to the mixture.

-

The reaction mixture is heated at reflux for several hours, during which the cyclization occurs.

-

After cooling, the reaction mixture is acidified with a suitable acid (e.g., citric acid or hydrochloric acid) to precipitate the product.

-

The resulting solid is collected by filtration, washed with water and then a non-polar solvent like cyclohexane, and dried to afford 5-(4-bromophenyl)pyrimidine-4,6-diol as a solid.[11]

Synthesis Workflow Diagram

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Reference |

| 1. Malonate Synthesis | Methyl 2-(4-bromophenyl)acetate, Dimethyl carbonate | Sodium hydride | 72-75% | [11] |

| 2. Pyrimidine Ring Formation | Dimethyl 2-(4-bromophenyl)malonate, Formamidine hydrochloride | Sodium methoxide | 84-88% | [11] |

Role in Macitentan Synthesis and Mechanism of Action Context

The true significance of this compound lies in its function as a precursor to 5-(4-bromophenyl)-4,6-dichloropyrimidine. This dichlorinated intermediate is the electrophilic core to which the other fragments of the Macitentan molecule are sequentially attached.[11][15]

The ultimate drug, Macitentan, functions by blocking endothelin (ET) receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and a mitogen for smooth muscle cells.[16] In PAH, the endothelin system is upregulated, leading to excessive vasoconstriction and proliferative remodeling of the pulmonary arteries. By antagonizing both ETA and ETB receptors, Macitentan mitigates these pathological effects.[17][18] While this compound has no intrinsic activity at these receptors, its structural framework is essential for the final drug's ability to bind effectively and with high affinity.

Endothelin Receptor Signaling Pathway

Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of Macitentan.

Conclusion: A Foundational Molecule in Modern Therapeutics

This compound serves as a powerful illustration of the intricate and often overlooked components of drug discovery and development. Its "discovery" was not a matter of identifying a novel bioactive compound, but of designing and synthesizing a crucial architectural element for a highly specific therapeutic agent. The robust and scalable synthesis of this pyrimidinone derivative was a pivotal achievement, enabling the successful development and commercialization of Macitentan. For researchers and professionals in drug development, the story of this molecule underscores the critical importance of synthetic chemistry in translating complex biological hypotheses into tangible clinical solutions.

References

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.

- A network map of endothelin mediated signaling pathway. National Institutes of Health (NIH).

- Endothelin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.

- Structural insights into endothelin receptor signalling. The Journal of Biochemistry.

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

- Endothelin signaling in development. Company of Biologists Journals.

- Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. PubMed.

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Figshare.

- Macitentan. PubChem.

- Process for preparation of macitentan. Google Patents.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

- Marketed pyrimidine scaffold containing drugs. ResearchGate.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH).

- Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH).

- The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. National Institutes of Health (NIH).

- The Discovery of Macitentan - A Standard Medicinal Chemistry Program?. PubMed.

- Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. National Institutes of Health (NIH).

- P 2 O 5 -Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. ResearchGate.

- Comparison of Pharmacological Activity of Macitentan and Bosentan in Preclinical Models of Systemic and Pulmonary Hypertension. PubMed.

Sources

- 1. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Macitentan - A Standard Medicinal Chemistry Program? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]

- 13. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 16. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-bromophenyl)-pyrimidine-4,6-diol: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the meticulous understanding of chemical intermediates is paramount to the successful development of novel therapeutics. 5-(4-bromophenyl)-pyrimidine-4,6-diol, a heterocyclic compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical ingredients. Its primary significance lies in its role as a key intermediate in the manufacturing of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension[1][2]. The structural integrity and purity of this intermediate directly influence the efficacy and safety profile of the final drug product. This guide provides a comprehensive overview of the physical and chemical properties of 5-(4-bromophenyl)-pyrimidine-4,6-diol, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Identity

A clear identification of a chemical entity is the foundation of its scientific study. The following table summarizes the key identifiers for 5-(4-bromophenyl)-pyrimidine-4,6-diol.

| Identifier | Value |

| CAS Number | 706811-25-8[1][3] |

| Molecular Formula | C₁₀H₇BrN₂O₂[1][2] |

| Molecular Weight | 267.08 g/mol [3] |

| IUPAC Name | 5-(4-bromophenyl)pyrimidine-4,6-diol[4] |

| Synonyms | 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one, Macitentan Impurity 24[4] |

Below is a 2D chemical structure of 5-(4-bromophenyl)-pyrimidine-4,6-diol, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of 5-(4-bromophenyl)-pyrimidine-4,6-diol.

Physicochemical Properties

The physical and chemical properties of 5-(4-bromophenyl)-pyrimidine-4,6-diol are crucial for its handling, storage, and reaction optimization. The available data is summarized in the table below.

| Property | Value/Observation | Source |

| Appearance | White to pale-beige powder | [1][2] |

| Melting Point | A crude product has a reported melting point of 178-180 °C. The exact melting point of the purified diol is not explicitly stated in the reviewed literature. | [5] |

| Boiling Point | 429.6 ± 45.0 °C (Predicted) | [2] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 213.6 ± 28.7 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO. Limited solubility in other common organic solvents and water is expected based on its structure. | [6] |

| pKa | Not experimentally determined in the reviewed literature. Pyrimidine-4,6-diols are weakly acidic due to the enolizable protons. | |

| Purity | Typically ≥98.0% | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic and pyrimidine ring protons.

-

δ 12.1 (s, br, 2H): This broad singlet corresponds to the two acidic protons of the hydroxyl groups on the pyrimidine ring.[6]

-

δ 8.13 (s, 1H): This singlet is attributed to the proton at the C2 position of the pyrimidine ring.[6]

-

δ 7.50-7.55 (m, 2H) and 7.43-7.48 (m, 2H): These multiplets represent the four protons of the 4-bromophenyl group.[6]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

-

δ 163.2, 148.7, 133.2, 132.9, 130.6, 119.3, 101.4: These chemical shifts are assigned to the carbon atoms of the 5-(4-bromophenyl)-pyrimidine-4,6-diol structure.[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for 5-(4-bromophenyl)-pyrimidine-4,6-diol was not found in the reviewed literature, characteristic absorption bands can be predicted based on its functional groups. One would expect to observe:

-

Broad O-H stretching vibrations in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups and potential hydrogen bonding.

-

C=O stretching vibrations (if the keto tautomer is present) around 1650-1700 cm⁻¹.

-

C=C and C=N stretching vibrations in the aromatic and pyrimidine rings in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibration typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of 5-(4-bromophenyl)-pyrimidine-4,6-diol would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺.

Chemical Properties and Reactivity

Tautomerism

A significant chemical feature of pyrimidine-4,6-diols is their ability to exist in different tautomeric forms. The keto-enol tautomerism is particularly relevant for this class of compounds. 5-(4-bromophenyl)-pyrimidine-4,6-diol can theoretically exist in equilibrium between the diol form and various keto-enol and diketo forms.

Caption: Tautomeric forms of 5-(4-bromophenyl)-pyrimidine-4,6-diol.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the keto-enol and diketo forms are often favored due to their potential for intermolecular hydrogen bonding. The observed broad singlet for the hydroxyl protons in the ¹H NMR spectrum suggests a dynamic equilibrium between tautomers in DMSO solution.

Synthesis

The synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol is a multi-step process that is crucial for the production of Macitentan. A common synthetic route involves the following key transformations:

Caption: Synthetic pathway to 5-(4-bromophenyl)-pyrimidine-4,6-diol.

This synthetic approach starts from commercially available p-bromophenylacetic acid and proceeds through esterification and carboxylation to form the key malonic ester intermediate. The final step is a cyclization reaction with formamidine hydrochloride to construct the pyrimidine ring.

Key Reactions: Chlorination

One of the most important reactions of 5-(4-bromophenyl)-pyrimidine-4,6-diol is its conversion to 5-(4-bromophenyl)-4,6-dichloropyrimidine. This transformation is a critical step in the synthesis of Macitentan and is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The hydroxyl groups of the diol are converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions in the elaboration of the final drug molecule.

Experimental Protocols

Synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol

The following is a representative, generalized protocol for the synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol. Researchers should consult specific literature for detailed and optimized procedures.

Step 1: Synthesis of 2-(4-bromophenyl)-malonic acid dimethyl ester

-

To a solution of sodium methoxide in methanol, add methyl p-bromophenylacetate.

-

Add dimethyl carbonate to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by distillation or chromatography to obtain 2-(4-bromophenyl)-malonic acid dimethyl ester.

Step 2: Synthesis of 5-(4-bromophenyl)-pyrimidine-4,6-diol

-

To a solution of sodium methoxide in methanol, add 2-(4-bromophenyl)-malonic acid dimethyl ester and formamidine hydrochloride.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and acidify with an aqueous acid solution to precipitate the product.

-

Collect the solid by filtration, wash with water and a suitable organic solvent.

-

Dry the product under vacuum to yield 5-(4-bromophenyl)-pyrimidine-4,6-diol as a solid.

NMR Sample Preparation and Analysis

A standardized protocol for obtaining NMR spectra is crucial for consistent and reliable data.

-

Accurately weigh approximately 10-20 mg of 5-(4-bromophenyl)-pyrimidine-4,6-diol.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Conclusion

5-(4-bromophenyl)-pyrimidine-4,6-diol is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Macitentan. A thorough understanding of its physical and chemical properties, including its tautomeric nature and reactivity, is essential for process optimization, quality control, and the development of new synthetic routes. This technical guide has consolidated the available information on this key compound, providing a valuable resource for scientists and researchers in the field. Further experimental investigation into its solubility profile, a precise melting point determination, and a detailed study of its tautomeric equilibrium would provide even deeper insights and further facilitate its application in drug development.

References

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

- iChemical. (n.d.). 5-(4-bromophenyl)pyrimidine-4,6-diol, CAS No. 706811-25-8.

- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

- ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- Geshem. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol: A Key Intermediate for Macitentan Synthesis.

- Pharmaffiliates. (n.d.). CAS No : 706811-25-8 | Product Name : 5-(4-Bromophenyl)pyrimidine-4,6-diol.

- MDPI. (2018). 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. [Link]

- PubChem. (n.d.). 5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone.

- PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide.

- Veeprho. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol | CAS 706811-25-8.

- ResearchGate. (n.d.). Computational study to assign structure, tautomerism, E/Z and s-cis/s-trans isomerism, π-delocalization, partial aromaticity, and the ring size of 1,3-thiazolidin-4-ones and 1,3-thiazin-4-ones formed from thiosemicarbazides.

- PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

- precisionFDA. (n.d.). 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE.

- MDPI. (2022). Structural and Electronic Analysis of Tautomerism in 5,6-Difluor-2,4(1H,3H)-Pyrimidindion. [Link]

- MDPI. (2014).

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- ResearchGate. (2023).

- Pharmaffiliates. (n.d.). 5-(4-bromophenyl)-4-((N-propylsulfamoyl) amino)-6-(vinyloxy)pyrimidine.

- Hangzhou Longshine Bio-Tech. (n.d.). 5-(4-bromophenyl)-pyrimidine-4,6-diol 706811-25-8.

- PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

- Pharmaffiliates. (n.d.). 6-Amino-5-(4-bromophenyl)pyrimidin-4-ol.

Sources

Commercial availability and suppliers of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

An In-depth Technical Guide to the Commercial Availability, Procurement, and Application of 5-(4-bromophenyl)-6-hydroxypyrimidin-4(1H)-one

Introduction

This compound (CAS No. 706811-25-8) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical compounds. Its structure, featuring a bromophenyl group attached to a hydroxypyrimidinone core, makes it a versatile building block in medicinal chemistry. The primary significance of this compound lies in its application as a key precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It delves into its chemical properties, details the global supplier landscape, outlines critical considerations for procurement and quality control, and contextualizes its application in pharmaceutical synthesis. The objective is to equip scientists with the necessary information to source high-quality material efficiently and integrate it successfully into their research and development workflows.

Chemical Identity and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for its effective use. The tautomeric nature of the pyrimidinediol structure is noteworthy, though it is commonly named and supplied as the hydroxypyrimidinone form.

| Property | Value | Source(s) |

| CAS Number | 706811-25-8 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [3][4][5][7] |

| Molecular Weight | 267.08 g/mol | [3][4][7][8] |

| IUPAC Name | 5-(4-bromophenyl)pyrimidine-4,6-diol | [9][11] |

| Common Synonyms | 5-(4-bromophenyl)-6-hydroxy-4(1H)-pyrimidinone; 5-(4-Bromophenyl)pyrimidine-4,6-diol | [3][6][7] |

| Physical Form | White to light-yellow powder or crystals | [9][12] |

| Typical Purity | ≥97%, ≥98%, or ≥99% | [7][9][10][12][13] |

| Storage Conditions | 2-8°C or 4°C, sealed storage, away from moisture | [7][8][11] |

| InChI Key | PIUMVXYVNAISNG-UHFFFAOYSA-N | [5][9][11] |

Commercial Availability and Global Supplier Landscape

This compound is readily available from a diverse range of global suppliers, catering to both small-scale research and large-scale manufacturing needs. The supplier base is predominantly concentrated in China, with several key manufacturers and a multitude of trading companies.[3][6][14] However, major global distributors also stock the compound, offering convenient access for researchers in North America and Europe.

Supplier Comparison Table

| Supplier | Purity Offered | Available Quantities | Region/Shipping | Notes |

| Sigma-Aldrich | 97%, 98% | 1g, 5g, 10g | Global (US/EU stock) | Offers material from partners like Synthonix and ChemScene; ideal for R&D quantities.[9][11] |

| BLDpharm | Inquire | Research to Bulk | Global (China, Germany) | Provides comprehensive documentation (NMR, HPLC, LC-MS) upon request.[8][15] |

| ChemScene | ≥98% | Research to Bulk | Global (Ships from US) | Provides detailed product information and offers custom synthesis services.[7][16] |

| MolCore | High Purity | API Intermediates | Global | Specializes in manufacturing for pharmaceutical and research industries under ISO quality systems.[4] |

| Zhejiang Xianfeng Tech. | Inquire | Bulk/Commercial | China | A primary manufacturer based in China.[3][6] |

| Echemi | 98%, 99% | kg to multi-ton | China (Marketplace) | An online platform connecting buyers with numerous Chinese suppliers like Hangzhou Zentra Bio-Chemical.[5][14] |

| Synblock | ≥98% | Research to Bulk | Global | Provides the compound with a stated purity of not less than 98%.[10] |